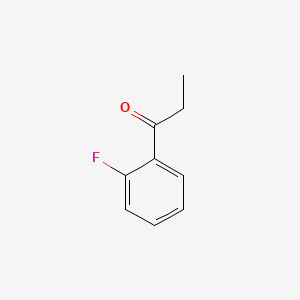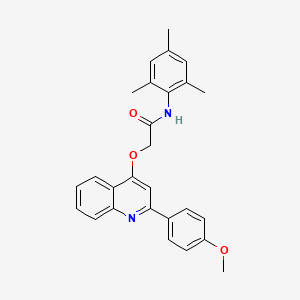
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as MMQO, is a quinoline-based compound that has shown potential in scientific research applications.
Scientific Research Applications
Different Spatial Orientations and Anion Coordination
Research by Kalita and Baruah (2010) explores the spatial orientations of amide derivatives similar to N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, demonstrating their coordination capabilities with anions. Their study reveals that these amide derivatives can adopt tweezer-like geometries and concave shapes, facilitating the self-assembly of molecules through weak interactions, thus giving rise to channel-like structures in crystals (Kalita & Baruah, 2010).
Structural Aspects and Inclusion Compounds
Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts upon treatment with various mineral acids. Their findings underscore the significance of non-planar and planar anions in determining the physical state (gel or crystalline) of these compounds. This study also highlights the enhanced fluorescence emission of these compounds when forming host–guest complexes, which is a crucial attribute for applications in sensing and imaging technologies (Karmakar et al., 2007).
Antitubercular Activity
A notable application in the field of medicinal chemistry is the development of 2-(quinolin-4-yloxy)acetamides as potent antitubercular agents. Studies by Pissinate et al. (2016) and subsequent optimization efforts have identified these compounds as effective against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, exhibiting low toxicity and promising intracellular activity. The research highlights the potential of these compounds in tuberculosis treatment, especially considering their low risk of drug-drug interactions and cardiac toxicity (Pissinate et al., 2016).
Antimicrobial and Antiprotozoal Agents
Further extending the utility of related compounds, Patel et al. (2017) synthesized and evaluated the antimicrobial and antiprotozoal activities of novel quinoxaline-oxadiazole hybrids, demonstrating their efficacy against various pathogens, including Trypanosoma cruzi. This highlights the potential of such compounds in addressing infectious diseases beyond tuberculosis (Patel et al., 2017).
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-17-13-18(2)27(19(3)14-17)29-26(30)16-32-25-15-24(20-9-11-21(31-4)12-10-20)28-23-8-6-5-7-22(23)25/h5-15H,16H2,1-4H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYKRWDLZKIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


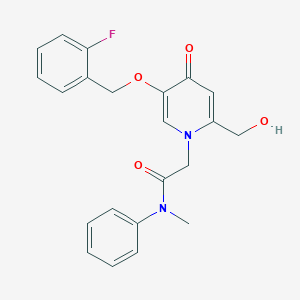
![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
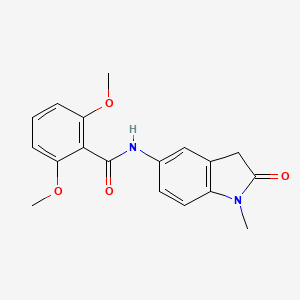
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
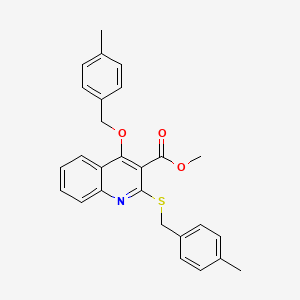
![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)


